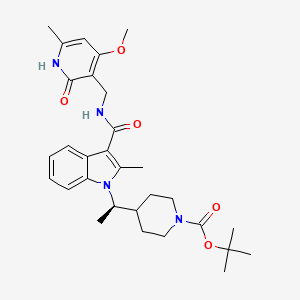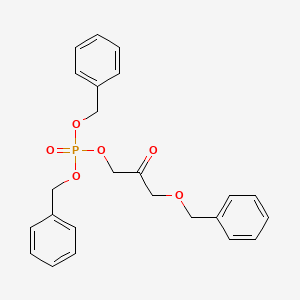
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate is an organic compound with the molecular formula C14H15O4P
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate typically involves the reaction of benzyl alcohol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene. The intermediate product, dibenzyl phosphite, is then oxidized to form the final phosphate ester .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzyl phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reagents such as alkyl halides or amines are used in substitution reactions.
Major Products
Oxidation: Dibenzyl phosphate.
Hydrolysis: Phosphoric acid and benzyl alcohol.
Substitution: Various substituted phosphate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate involves its ability to form stable phosphate esters. These esters can interact with various molecular targets, including enzymes and receptors, through phosphorylation. This interaction can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzyl phosphate
- Dibenzyl phosphite
- Diphenyl phosphate
- Dibutyl phosphate
Uniqueness
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to form stable phosphate esters makes it particularly valuable in applications requiring durable and stable compounds .
Propiedades
Fórmula molecular |
C24H25O6P |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate |
InChI |
InChI=1S/C24H25O6P/c25-24(19-27-16-21-10-4-1-5-11-21)20-30-31(26,28-17-22-12-6-2-7-13-22)29-18-23-14-8-3-9-15-23/h1-15H,16-20H2 |
Clave InChI |
UPIBLMLGIVGEEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(=O)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)


![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)
![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)
![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)
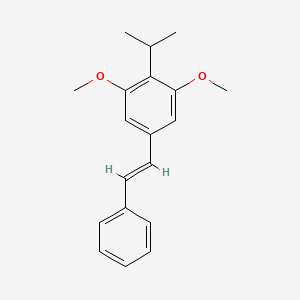
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)

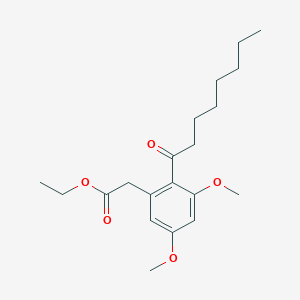
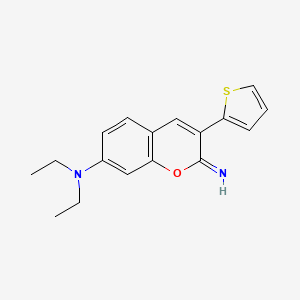
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
